![molecular formula C19H20N2O2 B250077 N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide, commonly known as Boc-protected cyclopropylalanine benzylamide, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug development.
Wirkmechanismus
The mechanism of action of Boc-protected cyclopropylalanine benzylamide is not fully understood. However, it is believed to interact with specific receptors in the body, leading to downstream effects that result in the desired therapeutic effect.
Biochemical and Physiological Effects:
Boc-protected cyclopropylalanine benzylamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Boc-protected cyclopropylalanine benzylamide in lab experiments is its high purity and stability. However, its synthesis can be time-consuming and costly, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-protected cyclopropylalanine benzylamide. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, further studies can be conducted to better understand its mechanism of action and optimize its synthesis method for more efficient production. Finally, its potential in the development of new peptidomimetics can also be explored.
Conclusion:
Boc-protected cyclopropylalanine benzylamide is a synthetic compound that has shown potential in drug development and scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its research and development.
Synthesemethoden
The synthesis of Boc-protected cyclopropylalanine benzylamide involves the reaction of Boc-protected cyclopropylalanine with benzylamine in the presence of coupling agents such as HATU or DIC. The resulting product is then purified using chromatography techniques. This method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
Boc-protected cyclopropylalanine benzylamide has been used in various scientific research studies as a building block for the synthesis of peptides and peptidomimetics. It has been shown to have potential in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's, and HIV.
Eigenschaften
Molekularformel |
C19H20N2O2 |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-benzyl-2-(cyclopropanecarbonylamino)-N-methylbenzamide |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-14-7-3-2-4-8-14)19(23)16-9-5-6-10-17(16)20-18(22)15-11-12-15/h2-10,15H,11-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
HYQRBEDAMSTBGA-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3CC3 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.